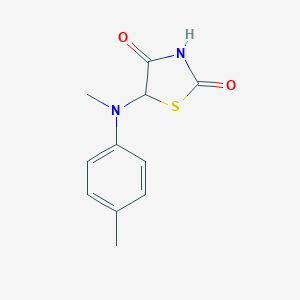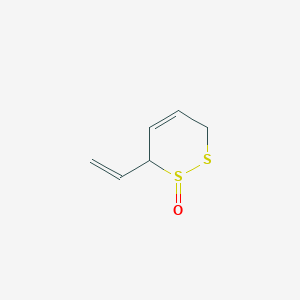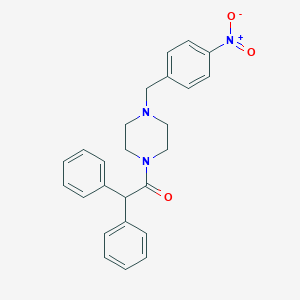![molecular formula C14H12N4O5 B229652 N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B229652.png)
N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a nitrofuran moiety, which is known for its antimicrobial properties, and a benzamide group, which is often associated with various biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide typically involves the condensation of 5-nitrofuran-2-carbaldehyde with hydrazine to form a hydrazone intermediate. This intermediate is then reacted with benzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine group under catalytic hydrogenation conditions.
Substitution: The benzamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学的研究の応用
N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against Gram-positive bacteria.
Industry: Could be used in the development of new materials with specific biological activities.
作用機序
The exact mechanism of action of N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide is not fully understood. it is believed that the nitrofuran moiety interferes with bacterial enzyme systems, particularly those involved in the degradation of glucose and pyruvate . This interference leads to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Nitrofurazone: Another nitrofuran derivative known for its antibacterial properties.
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Furazolidone: An antimicrobial agent used to treat gastrointestinal infections.
Uniqueness
N-(2-{2-[(5-nitro-2-furyl)methylene]hydrazino}-2-oxoethyl)benzamide is unique due to its specific combination of a nitrofuran moiety and a benzamide group, which may confer distinct biological activities compared to other nitrofuran derivatives.
特性
分子式 |
C14H12N4O5 |
|---|---|
分子量 |
316.27 g/mol |
IUPAC名 |
N-[2-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C14H12N4O5/c19-12(9-15-14(20)10-4-2-1-3-5-10)17-16-8-11-6-7-13(23-11)18(21)22/h1-8H,9H2,(H,15,20)(H,17,19)/b16-8+ |
InChIキー |
IWNVYFWAHAVSDC-LZYBPNLTSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
異性体SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![2-[(3-Methyl-2,4-dioxo-thiazolidin-5-yl)-p-tolyl-amino]-acetamide](/img/structure/B229570.png)
![5-[(4-Ethoxyphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229572.png)
![5-[(4-Bromophenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229574.png)

![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)

![2-(4-chloro-2-methylphenoxy)-N'-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]propanohydrazide](/img/structure/B229598.png)
![Ethyl 4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoate](/img/structure/B229600.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B229602.png)
![(4-Nitrophenyl)[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B229603.png)

